(Allyloxy)pentachlorobenzene
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Overview
Description
. This compound is characterized by the presence of five chlorine atoms attached to a benzene ring and an allyloxy group. It is known for its persistence in the environment and potential bioaccumulative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Allyloxy)pentachlorobenzene typically involves the chlorination of allyloxybenzene under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(Allyloxy)pentachlorobenzene undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(Allyloxy)pentachlorobenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (Allyloxy)pentachlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions include oxidative stress, disruption of cellular membranes, and interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Pentachlorobenzene: A chlorinated derivative of benzene with five chlorine atoms, known for its persistence and bioaccumulative properties.
Hexachlorobenzene: Another chlorinated benzene derivative with six chlorine atoms, used as a fungicide and in the production of other chemicals.
Chlordecone (Kepone): A chlorinated pesticide with similar environmental persistence and toxicity.
Uniqueness
(Allyloxy)pentachlorobenzene is unique due to the presence of the allyloxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
42115-15-1 |
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Molecular Formula |
C9H5Cl5O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H5Cl5O/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1,3H2 |
InChI Key |
AQLVKMXNZBBWJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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